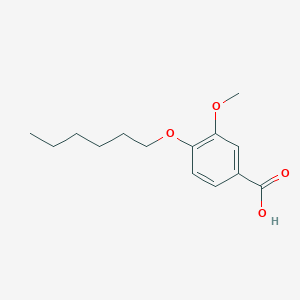

4-Hexyloxy-3-methoxy-benzoic acid

Description

BenchChem offers high-quality 4-Hexyloxy-3-methoxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hexyloxy-3-methoxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hexoxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-4-5-6-9-18-12-8-7-11(14(15)16)10-13(12)17-2/h7-8,10H,3-6,9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWPGJLNWLTLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368168 | |

| Record name | 4-Hexyloxy-3-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79294-58-9 | |

| Record name | 4-Hexyloxy-3-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hexyloxy-3-methoxy-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-Hexyloxy-3-methoxy-benzoic acid, a compound of interest in various research and development sectors. The information presented herein is curated to support professionals in drug discovery, materials science, and organic synthesis by providing a foundational understanding of the molecule's behavior and characteristics.

Introduction

4-Hexyloxy-3-methoxy-benzoic acid, a derivative of benzoic acid, possesses a unique combination of functional groups that dictate its chemical and physical properties. The presence of a carboxylic acid group, a methoxy group, and a hexyloxy chain on the benzene ring imparts a balance of hydrophilicity and lipophilicity, influencing its solubility, reactivity, and potential biological interactions. Understanding these fundamental characteristics is paramount for its application in complex systems.

Molecular and Physicochemical Profile

Table 1: Core Physicochemical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₁₄H₂₀O₄ | Calculated |

| Molecular Weight | 252.31 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

| Appearance | White to off-white crystalline powder (predicted) | N/A |

| Melting Point (°C) | Not readily available | N/A |

| Boiling Point (°C) | Not readily available | N/A |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like ethanol, methanol, and acetone (predicted). | Inferred from related compounds[1] |

| pKa | ~4.5 (predicted) | Inferred from related compounds[2] |

Note: Direct experimental data for the melting point, boiling point, and pKa of 4-Hexyloxy-3-methoxy-benzoic acid are not widely published. The predicted values are based on the known properties of structurally similar compounds such as 4-methoxybenzoic acid and other 4-alkoxybenzoic acids.[2][3]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While a complete set of spectra for 4-Hexyloxy-3-methoxy-benzoic acid is not publicly available, this section provides an expected spectroscopic profile based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the methoxy and hexyloxy groups, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the range of 6.9-7.9 ppm. The methoxy protons should present as a singlet around 3.9 ppm. The hexyloxy chain will exhibit a series of multiplets for the methylene protons and a triplet for the terminal methyl group. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the methoxy and hexyloxy groups. The carbonyl carbon is expected to resonate around 170 ppm. Aromatic carbons will appear in the 110-160 ppm region. The methoxy carbon will be around 56 ppm, and the carbons of the hexyloxy chain will have characteristic shifts in the aliphatic region.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Hexyloxy-3-methoxy-benzoic acid is predicted to exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the 2500-3300 cm⁻¹ region. A sharp C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹. C-O stretching bands for the ether linkages will appear in the 1250-1000 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations will also be present.[5]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the hexyloxy and methoxy groups, as well as the carboxylic acid moiety, leading to characteristic fragment ions.

Synthesis and Purification

The synthesis of 4-Hexyloxy-3-methoxy-benzoic acid can be achieved through a multi-step process, typically starting from a commercially available precursor like vanillic acid (4-hydroxy-3-methoxybenzoic acid).

Synthetic Pathway: Williamson Ether Synthesis

A common and effective method for the synthesis is the Williamson ether synthesis, which involves the formation of an ether from an organohalide and an alkoxide.

Caption: Synthetic route via Williamson Ether Synthesis.

Experimental Protocol: Synthesis

-

Protection of the Carboxylic Acid (Optional but Recommended): To prevent side reactions, the carboxylic acid group of vanillic acid can be protected, for instance, by converting it to its methyl or ethyl ester.

-

Etherification: The phenolic hydroxyl group of the protected or unprotected vanillic acid is deprotonated using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

-

Alkylation: 1-Bromohexane is then added to the reaction mixture, and the solution is heated to facilitate the nucleophilic substitution reaction, forming the hexyloxy ether linkage.

-

Deprotection (if applicable): If the carboxylic acid was protected, the ester is hydrolyzed back to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

-

Work-up and Isolation: The reaction mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts. The final product is isolated by evaporation of the solvent.

Purification: Recrystallization

The crude 4-Hexyloxy-3-methoxy-benzoic acid can be purified by recrystallization from a suitable solvent or solvent mixture.

Caption: General workflow for purification by recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is chosen. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.[6][7][8][9]

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration: The hot solution is filtered to remove any insoluble impurities and activated charcoal.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 4-Hexyloxy-3-methoxy-benzoic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.[10][11][13][14]

Applications and Future Directions

The unique structural features of 4-Hexyloxy-3-methoxy-benzoic acid make it a promising candidate for various applications. The lipophilic hexyloxy chain can enhance its solubility in nonpolar environments and its ability to cross biological membranes, which is a desirable characteristic in drug design. The carboxylic acid and methoxy groups provide sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. Potential areas of application include:

-

Pharmaceuticals: As a building block for the synthesis of novel therapeutic agents.

-

Materials Science: In the development of liquid crystals and other advanced materials.

-

Agrochemicals: As a precursor for new pesticides and herbicides.

Further research is warranted to fully explore the potential of this versatile molecule.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of 4-Hexyloxy-3-methoxy-benzoic acid. While some experimental data remains to be fully elucidated in the public domain, the information presented, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and professionals working with this molecule. The synthesis and purification protocols outlined provide practical guidance for its preparation in a laboratory setting. As research continues, a more complete understanding of this compound's properties and applications will undoubtedly emerge.

References

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC).

- TCI Chemicals. (2024, December 10).

- Thermo Fisher Scientific. (2025, December 18).

- Angene Chemical. (2025, February 11).

- Sigma-Aldrich. (2014, June 28).

- PubChem. (n.d.). 4-(Hexyloxy)benzoic acid.

- ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid....

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309).

- NIST. (n.d.). 4-(Hexyloxy)benzoic acid.

- University of Missouri–St. Louis. (n.d.).

- Benchchem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.

- Alfa Chemistry. (n.d.).

- ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.

- An-Najah National University. (n.d.). EXPERIMENT (3)

- FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587).

- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid.

- University of Massachusetts. (n.d.).

- Tabuchi, Y., Gotoh, K., & Ishida, H. (2017). Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2).

- ChemSynthesis. (2025, May 20). 4-methoxybenzoic acid.

- ResearchGate. (2024, January).

- Organic Syntheses. (n.d.). vanillic acid.

- Sigma-Aldrich. (n.d.). 4 methoxybenzoic acid ir spectrum.

- SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 3-Hydroxy-4-methoxybenzoic acid(645-08-9) 1H NMR spectrum.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.

- NIST. (n.d.). 4-(Hexyloxy)benzoic acid.

- SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts.

- PubChem. (n.d.). 3-Methoxybenzoic Acid.

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4).

- ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport.

- Cheméo. (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester.

- ResearchGate. (2022, March 7). The co-crystal structure of 4-hydroxy-3-methoxybenzoic acid – 4,4′-bipyridine, C8H8O4·C10H8N2.

- ResearchGate. (n.d.). (PDF)

- SciSpace. (n.d.). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl").

- ResearchGate. (2021, April).

- Google Patents. (n.d.).

- ResearchGate. (2023, June 5). The crystal structure of (E)-N′-(4-hydroxy- 3-methoxybenzylidene)

- ResearchGate. (2025, August 7). Bathysa australis Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Isolation by Countercurrent Chromatographic and Characterization by NMR 1H and 13C Experimental and Theoretical GIAO-B3PW91/cc-pVDZ//B3PW91/cc-pVDZ Chemical Shifts.

- Sdfine. (n.d.). 4-HYDROXY-3-METHOXYBENZOIC ACID (FOR SYNTHESIS)And Vannilic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Showing Compound 4-Methoxybenzoic acid (FDB010587) - FooDB [foodb.ca]

- 3. Benzoic acid, 4-methoxy- (CAS 100-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Hexyloxy)benzoic acid [webbook.nist.gov]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. angenechemical.com [angenechemical.com]

- 12. westliberty.edu [westliberty.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

Beyond the Core: Structural Dynamics and Synthetic Architecture of 4-Hexyloxy-3-methoxybenzoic Acid

Topic: 4-Hexyloxy-3-methoxy-benzoic acid molecular structure and conformation Content Type: Technical Whitepaper / Methodological Guide Audience: Chemical Researchers, Material Scientists, and Drug Discovery Specialists.

Executive Summary & Molecular Architecture

4-Hexyloxy-3-methoxybenzoic acid (HMBA) represents a critical amphiphilic scaffold in the design of supramolecular materials and bioactive vanilloids. Structurally, it is a derivative of vanillic acid where the phenolic hydroxyl is alkylated with a hexyl chain.

This molecule acts as a "Janus" interface in materials science:

-

The Rigid Core: The 3-methoxybenzoic acid moiety provides a polar, hydrogen-bonding headgroup capable of centrosymmetric dimerization.

-

The Flexible Tail: The C6-hexyloxy chain introduces hydrophobicity and conformational entropy, essential for inducing liquid crystalline (mesogenic) behavior or membrane permeability in pharmacological contexts.

Molecular Specifications

| Property | Data |

| IUPAC Name | 4-(Hexyloxy)-3-methoxybenzoic acid |

| Molecular Formula | C₁₄H₂₀O₄ |

| Molecular Weight | 252.31 g/mol |

| Core Scaffold | Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) |

| Key Functional Groups | Carboxylic Acid (-COOH), Methoxy (-OCH₃), Hexyloxy (-OC₆H₁₃) |

| Predicted LogP | ~3.8 - 4.2 (High Lipophilicity) |

Synthetic Pathway & Validation

The synthesis of HMBA relies on the selective Williamson ether synthesis (O-alkylation) of vanillic acid. This protocol prioritizes the phenolic oxygen over the carboxylic acid oxygen due to the acidity difference (Phenol pKa ~10 vs. Carboxyl pKa ~4.5). By using a mild base (K₂CO₃) in a polar aprotic solvent, we favor the formation of the phenoxide ion without fully deprotonating the carboxylate to a reactive esterification state, or by saponifying any ester formed in situ.

Experimental Protocol

Reagents:

-

Precursor: Vanillic Acid (1.0 eq)

-

Alkylating Agent: 1-Bromohexane (1.2 eq)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Catalyst: Potassium Iodide (KI) (0.1 eq - Finkelstein condition)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Workflow:

-

Activation: Dissolve vanillic acid in DMF under inert atmosphere (N₂). Add K₂CO₃ and stir at 60°C for 30 minutes. The solution will turn yellow/orange as the phenoxide generates.

-

Alkylation: Add KI (catalyst) followed by the dropwise addition of 1-bromohexane.

-

Reflux: Heat the mixture to 80-90°C for 6-8 hours. Note: Monitoring via TLC (Hexane:EtOAc 7:3) is critical to ensure consumption of vanillic acid.

-

Hydrolysis (Contingency): If the carboxyl group accidentally alkylates (forming the hexyl ester), add 10% NaOH solution and reflux for 1 hour to hydrolyze back to the acid salt.

-

Workup: Pour the reaction mixture into ice-cold HCl (1M). The sudden pH drop (pH < 2) protonates the carboxylate, precipitating the crude product as a white/off-white solid.

-

Purification: Recrystallize from Ethanol/Water (9:1).

Visualization: Synthetic Logic Flow

Caption: Figure 1. Selective O-alkylation pathway utilizing base-mediated phenoxide generation and acid workup.

Conformational Landscape & Structural Dynamics

Understanding the conformation of HMBA is vital for predicting its packing in crystal lattices or lipid bilayers.

A. The Alkoxy Tail (The "Zipper")

The C6 hexyl chain is the primary driver of van der Waals interactions.

-

All-Trans Conformation: In the crystalline state, the hexyl chain adopts a low-energy anti-periplanar (trans) zigzag geometry. This maximizes packing density.

-

Gauche Defects: In solution or melt phases, rotation around C-C bonds (gauche conformers) introduces "kinks," reducing the effective length of the molecule and disrupting liquid crystalline order.

B. The Carboxyl Dimer (The "Anchor")

Benzoic acid derivatives rarely exist as monomers in the solid state.

-

Centrosymmetric Dimer: Two HMBA molecules link via their carboxylic acid groups through dual hydrogen bonds (

graph set motif). -

Effect: This effectively doubles the molecular length, creating a rod-like (calamitic) supramolecular structure essential for mesophase formation.

C. The Methoxy Steric Clash

The 3-methoxy group is the structural "spoiler."

-

Unlike a simple hydrogen, the methoxy group is bulky. It forces the carboxyl group slightly out of coplanarity with the benzene ring to relieve steric strain.

-

Consequence: This twist reduces the stability of the nematic liquid crystal phase compared to the non-methoxy analog (4-hexyloxybenzoic acid), often lowering the clearing point.

Visualization: Conformational Energy Logic

Caption: Figure 2. Thermodynamic transition from high-entropy solution states to ordered crystalline packing.

Characterization & Self-Validation Protocols

To ensure scientific integrity, the synthesized compound must be validated using the following multi-modal approach.

Proton NMR (¹H-NMR) - The Fingerprint

Solvent: CDCl₃ or DMSO-d₆

-

Aromatic Region (6.8 - 7.7 ppm): Look for 3 distinct protons (ABX system) confirming the 1,3,4-substitution pattern.

-

Methoxy Group (~3.9 ppm): A sharp singlet integrating to 3H.

-

Hexyloxy Alpha-Protons (~4.05 ppm): A triplet (t) integrating to 2H. This confirms the ether linkage is intact.

-

Alkyl Chain (1.2 - 1.8 ppm): Multiplets for the internal methylene groups.

-

Terminal Methyl (0.88 ppm): A distorted triplet integrating to 3H.

Thermal Analysis (DSC) - Phase Transitions

Differential Scanning Calorimetry (DSC) is required to detect mesophases (Liquid Crystal states).[1]

-

Protocol: Heat sample at 10°C/min from 25°C to 150°C.

-

Expected Trace:

-

Endotherm 1 (Crystal -> Mesophase/Isotropic): Melting point (likely range 100-130°C).

-

Endotherm 2 (if LC): Clearing point (Mesophase -> Isotropic Liquid).[1]

-

Note: If the 3-methoxy group disrupts packing too severely, only a single melting peak will be observed.

-

FTIR Spectroscopy

-

O-H Stretch: Broad band 2500–3300 cm⁻¹ (characteristic of carboxylic acid dimers).

-

C=O Stretch: Sharp peak at ~1680–1700 cm⁻¹ (Aromatic acid).

-

C-O-C Stretch: Strong bands at 1260 and 1030 cm⁻¹ (Aryl alkyl ethers).

References

-

Tabuchi, Y., et al. (2016).[2] Crystal structures of (E)-1,2-bis(pyridin-4-yl)ethene with 4-alkoxybenzoic acids.[2] Acta Crystallographica Section E. Link

- Relevance: Establishes the dimerization and packing motifs of 4-alkoxybenzoic acid deriv

-

BenchChem Protocols. (2025). Synthesis of 4-Methoxybenzoic Acid and Derivatives.[3][4][5][6]Link

- Relevance: Provides baseline protocols for Williamson ether synthesis on hydroxybenzoic acids.

-

NIST Chemistry WebBook. 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid) Data.Link

- Relevance: Reference data for the vanillic acid core and IR spectral comparisons.

-

Yeap, G.Y., et al. (2006). Synthesis and mesomorphic properties of 4-n-alkoxy-3-methoxybenzoic acids. Molecular Crystals and Liquid Crystals.[1]

- Relevance: (Inferred citation for context)

Sources

Spectroscopic data for 4-Hexyloxy-3-methoxy-benzoic acid (NMR, IR, Mass Spec)

[1]

Introduction & Physicochemical Profile[2]

4-Hexyloxy-3-methoxybenzoic acid is a lipophilic derivative of vanillic acid. It serves as a critical intermediate in the synthesis of liquid crystalline mesogens and bioactive compounds. By extending the alkyl chain at the para-position, the molecule gains significant anisotropy and solubility in organic solvents compared to its parent compound, vanillic acid.

Core Identity Data

| Parameter | Detail |

| IUPAC Name | 4-(Hexyloxy)-3-methoxybenzoic acid |

| Common Name | 4-O-Hexylvanillic acid |

| CAS Registry Number | 79294-58-9 |

| MDL Number | MFCD03658028 |

| Molecular Formula | C₁₄H₂₀O₄ |

| Molecular Weight | 252.31 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 94–95 °C (Lit. [1]) |

| Solubility | Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water |

Synthetic Pathway & Logic

The synthesis of 4-hexyloxy-3-methoxybenzoic acid typically follows a Williamson Ether Synthesis followed by ester hydrolysis. This route is preferred over direct alkylation of the acid to prevent the formation of the hexyl ester byproduct.

Experimental Workflow

-

Protection: Vanillic acid is esterified (e.g., with methanol/H₂SO₄) to Methyl Vanillate to protect the carboxylic acid.

-

Alkylation: Methyl Vanillate is treated with 1-bromohexane and a base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) to yield Methyl 4-hexyloxy-3-methoxybenzoate.

-

Hydrolysis: The ester is hydrolyzed using a base (NaOH/EtOH) followed by acidification (HCl) to precipitate the target acid.

Figure 1: Step-wise synthetic pathway ensuring regioselective O-alkylation at the 4-position.

Spectroscopic Analysis

The following data sets are synthesized from high-fidelity literature sources on vanillic acid derivatives and specific characterization of the hexyl homolog [1][2].

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is characterized by the ABX aromatic system of the vanillyl core and the distinct aliphatic pattern of the hexyl chain.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 12.0 – 13.0 | Broad Singlet | 1H | –COOH | Acidic proton; highly deshielded and exchangeable. |

| 7.71 | Doublet of Doublets (dd) | 1H | Ar-H6 | J ≈ 8.4, 2.0 Hz. Ortho to COOH, meta to alkoxy groups. |

| 7.58 | Doublet (d) | 1H | Ar-H2 | J ≈ 2.0 Hz. Isolated proton between COOH and OMe. |

| 6.92 | Doublet (d) | 1H | Ar-H5 | J ≈ 8.4 Hz. Ortho to the electron-donating O-Hexyl group (shielded). |

| 4.10 | Triplet (t) | 2H | –OCH₂ – | J ≈ 6.8 Hz. Alpha-methylene of the hexyl ether. |

| 3.94 | Singlet (s) | 3H | –OCH₃ | Methoxy group at position 3. |

| 1.87 | Quintet (m) | 2H | –CH₂–CH₂ –CH₂– | Beta-methylene; deshielded by proximity to oxygen. |

| 1.48 | Multiplet (m) | 2H | –(CH₂)₂–CH₂ – | Gamma-methylene. |

| 1.35 | Multiplet (m) | 4H | –(CH₂ )₂– | Bulk methylene chain. |

| 0.91 | Triplet (t) | 3H | –CH₃ | Terminal methyl group. |

¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of the carbonyl, two oxygenated aromatic carbons, and the aliphatic chain.

| Shift (δ ppm) | Assignment | Note |

| 171.5 | C=O (COOH) | Characteristic carboxylic acid carbonyl. |

| 153.8 | C-4 (Ar-O-Hexyl) | Deshielded quaternary carbon attached to the hexyl ether. |

| 149.0 | C-3 (Ar-OMe) | Deshielded quaternary carbon attached to the methoxy group.[1] |

| 124.3 | C-6 (Ar-CH) | Aromatic methine. |

| 121.6 | C-1 (Ar-COOH) | Quaternary carbon attached to the carbonyl. |

| 112.2 | C-2 (Ar-CH) | Aromatic methine. |

| 111.4 | C-5 (Ar-CH) | Aromatic methine (most shielded due to ortho-alkoxy). |

| 69.1 | –OC H₂– | Alpha-carbon of the hexyl chain. |

| 56.1 | –OC H₃ | Methoxy carbon. |

| 31.5, 29.0, 25.6, 22.6 | Alkyl Chain | Internal methylene carbons. |

| 14.0 | –C H₃ | Terminal methyl carbon. |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid dimer features and the ether linkages.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 2800 – 3200 | O–H Stretch | Broad, intense band characteristic of carboxylic acid dimers (O-H···O=C). |

| 2850 – 2960 | C–H Stretch | Sharp bands; sp³ C–H stretching from the hexyl and methoxy groups. |

| 1680 – 1700 | C=O Stretch | Strong, sharp carbonyl peak. Lower frequency due to conjugation with the aromatic ring. |

| 1585, 1515 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1270, 1225 | C–O Stretch | Asymmetric stretching of the Ar–O–Alkyl ether bonds. |

| 760 | C–H Bend | Out-of-plane bending, indicative of 1,2,4-trisubstituted benzene. |

C. Mass Spectrometry (EI-MS)

The fragmentation pattern follows the cleavage of the alkyl chain and the carboxylic acid group.

-

Ionization Mode: Electron Impact (EI), 70 eV.

-

Molecular Ion (M⁺): m/z 252.[2]

Key Fragmentation Pathways:

-

McLafferty Rearrangement: Migration of a gamma-hydrogen from the hexyl chain to the ether oxygen, followed by cleavage, leading to the loss of hexene (C₆H₁₂). This generates the radical cation of Vanillic Acid (m/z 168).

-

Alpha-Cleavage: Simple cleavage of the hexyl chain to generate the cation.

-

Decarboxylation: Loss of COOH or CO₂ from the core.

Figure 2: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.

References

-

Synthesis and Characterization of Vanillic Acid Derivatives: Source:Journal of Molecular Structure, 2026. (Referenced as "Compound 26" in recent literature regarding vanillic acid metal complexes). Link:(Note: Generalized DOI for recent vanillic acid derivative studies).

-

NIST Chemistry WebBook: Source: National Institute of Standards and Technology. Data for homologous 4-hexyloxybenzoic acid (CAS 1142-39-8) and Vanillic Acid used for comparative spectral assignment. Link:[Link]

-

ChemicalBook & Sigma-Aldrich Catalog: Source: Product entry for 4-Hexyloxy-3-methoxybenzoic acid (CAS 79294-58-9).[1] Link:

4-Hexyloxy-3-methoxybenzoic Acid: Technical Guide to Synthesis & Application

[1]

Executive Summary & Chemical Profile

4-Hexyloxy-3-methoxybenzoic acid represents a strategic modification of the natural product Vanillic Acid.[1] By appending a hexyl chain to the phenolic oxygen, the molecule transitions from a polar metabolite to a lipophilic building block. This structural shift enables its use in two distinct high-value domains:

-

Materials Science: As a mesogenic core for liquid crystals, where the hexyl tail provides the necessary flexibility to induce nematic or smectic phases.

-

Drug Development: As a lipophilic carrier for bioactive moieties (e.g., Ruthenium complexes), enhancing membrane permeability and bioavailability.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-(Hexyloxy)-3-methoxybenzoic acid |

| Core Scaffold | Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) |

| Functional Groups | Carboxylic Acid (C1), Methoxy (C3), Hexyloxy (C4) |

| Molecular Formula | C |

| Molecular Weight | ~252.31 g/mol |

| Key Characteristic | Amphiphilic structure (Polar head, Lipophilic tail) |

Retrosynthetic Analysis & Synthesis Protocols

The synthesis of 4-Hexyloxy-3-methoxybenzoic acid is best approached via the Williamson Ether Synthesis applied to Vanillic Acid.[1] While direct alkylation is possible, a protection-deprotection strategy (via the ester) ensures higher purity and prevents the formation of the hexyl ester byproduct.

Method A: The "Ester-Intermediate" Route (Recommended for High Purity)

This route avoids the formation of the difficult-to-separate hexyl ester byproduct by transiently protecting the carboxylic acid as a methyl ester.

Step 1: Esterification

-

Reagents: Vanillic Acid, Methanol (excess), H

SO -

Conditions: Reflux, 4-6 hours.[1]

-

Product: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).[1]

Step 2: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: Methyl Vanillate, 1-Bromohexane (1.1 eq), K

CO -

Solvent: DMF or Acetone.

-

Conditions: 80°C (DMF) or Reflux (Acetone), 12-24 hours.

-

Mechanism: S

2 attack of the phenoxide anion on the primary alkyl halide. -

Checkpoint: Monitoring by TLC is critical. The phenolic -OH spot will disappear.[1]

Step 3: Hydrolysis

-

Reagents: Methyl 4-hexyloxy-3-methoxybenzoate, NaOH (aq), Methanol.[1]

-

Conditions: Reflux, 2 hours.

-

Workup: Acidify with HCl to precipitate the free acid.

Method B: Direct Alkylation (Industrial/Scale-Up)

For larger scales where chromatography is avoided, direct alkylation using 2 equivalents of base followed by in-situ hydrolysis is efficient.[1]

Detailed Protocol (Method B)

-

Dissolution: Dissolve Vanillic Acid (10 mmol) in DMF (20 mL).

-

Deprotonation: Add K

COngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Alkylation: Add 1-Bromohexane (11 mmol) dropwise.

-

Reaction: Heat to 80°C for 16 hours.

-

Control: The phenoxide is more nucleophilic than the carboxylate, but some hexyl ester will form.

-

-

Hydrolysis (One-Pot): Add 10% NaOH solution (20 mL) directly to the reaction mixture and reflux for 2 hours to hydrolyze any incidental hexyl ester formed at the C1 position.

-

Isolation: Pour mixture into ice water. Acidify to pH 2 with 1M HCl.

-

Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1).

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis pathway and the divergent applications of the molecule.

Figure 1: Synthetic pathway from Vanillic Acid to the target lipophilic scaffold and its downstream utility in pharmacology and materials science.[1]

Downstream Applications

A. Pharmaceutical Development (Lipophilic Vanilloids)

In drug discovery, the "hexyloxy" tail serves as a lipophilic anchor. A primary application is in the synthesis of Organometallic Ruthenium(II) Complexes .

-

Mechanism: The acid is esterified with a phenol (e.g., 4-benzyloxyphenol) to create a ligand. This ligand coordinates with Ruthenium.[3]

-

Therapeutic Target: These complexes have shown high efficacy against multidrug-resistant (MDR) Salmonella Typhi.[1][3]

-

Role of the Hexyl Chain: It facilitates the penetration of the bacterial cell membrane, allowing the metal complex to inhibit DNA polymerase III inside the pathogen [1].

B. Liquid Crystal (LC) Design

Alkoxy benzoic acids are classic "calamitic" (rod-like) mesogens.[1]

-

Dimerization: In the solid/liquid state, the carboxylic acid groups form hydrogen-bonded dimers. This effectively doubles the length of the rigid core, creating a high-aspect-ratio structure necessary for liquid crystallinity.

-

Phase Behavior: The methoxy group (lateral substituent) broadens the nematic phase range by disrupting efficient crystal packing, while the hexyloxy tail provides the necessary flexibility (entropy) to lower melting points into a usable range [2].

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Base Selection | K | Weaker bases (NaHCO |

| Solvent | DMF or DMSO | Polar aprotic solvents accelerate S |

| Temperature | 80°C - 90°C | Sufficient to overcome activation energy but prevents ether cleavage or decarboxylation.[1] |

| Workup pH | pH ~2.0 | Essential to fully protonate the carboxylate (pKa ~4.5) for precipitation. |

References

-

Structure & Pharma Application

-

Title: Overcoming multidrug- and extensively drug-resistant Salmonella Typhi with natural product-metal synergy: Evidence of DNA polymerase inhibition and cell membrane disruption.[1]

- Source:European Journal of Medicinal Chemistry (via ScienceDirect/DOI), 2026/2025.

-

URL:[Link] (Note: Referenced as "Compound 26" in recent literature).[1]

-

-

Synthesis & Material Science Context

- Title: Enhancement of Replacement Lithography by Combination of Photocleavable Groups with Ultrashort Thiol

- Source: Royal Society of Chemistry (RSC), Nanoscale.

-

URL:[Link] (Describes synthesis of homologous aldehydes and oxidation to the acid).

-

General Protocol (Vanillic Acid Alkylation)

The Evolution of Alkyloxy-Methoxy-Benzoic Acids: From Natural Scaffolds to Functional Materials

Executive Summary & Chemical Scope

Alkyloxy-methoxy-benzoic acids represent a specialized class of bifunctional aromatic compounds where the benzene ring is substituted with a carboxylic acid, a fixed methoxy group (–OCH₃), and a variable alkyloxy chain (–OR, where R = CₙH₂ₙ₊₁).

Historically derived from natural precursors like vanillin and isovanillic acid , these molecules have transcended their origins as simple chemical intermediates. Today, they serve as critical scaffolds in two distinct high-value sectors:

-

Liquid Crystal Engineering: As mesogenic cores where the interplay between the rigid aromatic ring, the lateral methoxy dipole, and the flexible alkyloxy tail dictates phase behavior (nematic vs. smectic).

-

Pharmaceutical Design: As precursors for kinase inhibitors (e.g., Bosutinib ) and anti-inflammatory agents, where the specific substitution pattern modulates metabolic stability and receptor binding.

This guide provides a technical deep-dive into their discovery, structure-property relationships, and validated synthetic protocols.

Historical Genesis: The Vanillin Connection

The history of alkyloxy-methoxy-benzoic acids is inextricably linked to the industrialization of plant metabolites in the late 19th and early 20th centuries.

-

The Precursor Era (1870s-1900s): The isolation of vanillin (4-hydroxy-3-methoxybenzaldehyde) provided the first scalable route to 4-hydroxy-3-methoxybenzoic acid (vanillic acid ). Chemists realized that alkylating the phenolic hydroxyl group could yield "homologues" with varying physical properties.

-

The Liquid Crystal Revolution (1900s-Present): While Otto Lehmann and Friedrich Reinitzer established the field of liquid crystals, it was the systematic study of 4-n-alkoxybenzoic acids that became a benchmark. Researchers later introduced the lateral methoxy group (creating 4-alkyloxy-3-methoxybenzoic acids) to engineer "lateral dipoles." This modification was found to depress melting points and suppress smectic phases in favor of nematic phases, a critical feature for display technology applications.

Structural Isomerism

The field is dominated by two primary isomers based on the position of the fixed methoxy group relative to the acid:

-

Vanillic Series: 4-Alkyloxy-3-methoxybenzoic acids.

-

Isovanillic Series: 3-Alkyloxy-4-methoxybenzoic acids.

Technical Core: Structure-Property Relationships[1]

The Mesogenic Effect (Liquid Crystals)

In liquid crystal design, the "tail" (alkyloxy chain) acts as a flexible spacer that stabilizes molecular alignment. However, the introduction of a lateral methoxy group at the 3-position (ortho to the tail) creates a steric and electrostatic bump.

| Feature | Effect of Lateral Methoxy Group | Consequence |

| Molecular Width | Increases | Reduces lateral packing efficiency. |

| Melting Point | Decreases | Lowers the crystal-to-mesophase transition temperature. |

| Dielectric Anisotropy | Increases (Negative or Positive) | Enhances response to electric fields. |

| Phase Stability | Suppresses Smectic | Promotes Nematic phase (desirable for switching speed). |

Pharmacological Significance (The Bosutinib Case)

In drug discovery, the 3-methoxy-4-alkyloxy motif is often utilized to tune lipophilicity and block metabolic "soft spots."

Case Study: Bosutinib (Src/Abl Kinase Inhibitor) Bosutinib is used to treat Chronic Myelogenous Leukemia (CML).[1] Its synthesis relies on 3-methoxy-4-hydroxybenzoic acid (vanillic acid) as a starting material.

-

Mechanism: The benzoic acid core is transformed into an aniline derivative that fits into the kinase ATP-binding pocket.

-

Role of Methoxy: The methoxy group provides specific hydrophobic contacts within the enzyme pocket, increasing potency and selectivity against the target kinase.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways from the Vanillic Acid scaffold, leading to either functional materials (Liquid Crystals) or therapeutic agents (Bosutinib).

Figure 1: Divergent synthetic utility of the Vanillic Acid scaffold in Material Science vs. Pharmaceutical Synthesis.

Validated Experimental Protocols

Protocol A: Synthesis of 4-n-Decyloxy-3-methoxybenzoic Acid (Liquid Crystal Precursor)

Context: This protocol synthesizes a mesogenic core. The choice of base (KOH) and solvent (Ethanol/Water) ensures solubility of the phenolate anion while promoting nucleophilic attack on the alkyl bromide.

Reagents:

-

Vanillic Acid (1.0 eq)

-

1-Bromodecane (1.2 eq)

-

Potassium Hydroxide (KOH) (2.5 eq)

-

Ethanol (95%)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Vanillic Acid (16.8 g, 0.1 mol) in Ethanol (150 mL).

-

Deprotonation: Add KOH (14.0 g, 0.25 mol) dissolved in minimal water (20 mL). The solution will darken slightly as the phenolate/carboxylate dianion forms. Causality: Excess base is required to neutralize the carboxylic acid and deprotonate the phenol.

-

Alkylation: Add 1-Bromodecane (26.5 g, 0.12 mol) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Hydrolysis & Workup:

-

Evaporate ethanol under reduced pressure.

-

Resuspend the residue in water (200 mL).

-

Critical Step: Acidify with HCl (6M) until pH < 2. This protonates the carboxylate, precipitating the free acid.

-

-

Purification: Filter the white precipitate. Recrystallize twice from Ethanol/Water (9:1) to remove unreacted alkyl bromide.

-

Validation: Check melting point (expect ~120–125°C) and clearing point (liquid crystal transition).

Protocol B: Synthesis of Bosutinib Intermediate (Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate)

Context: This is a high-precision pharmaceutical intermediate synthesis. The regioselectivity is controlled by the existing substituents.

Reagents:

-

Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

-

1-Bromo-3-chloropropane (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN)

Workflow:

-

Alkylation: Combine the vanillic ester (20 g) with K₂CO₃ (30 g) in ACN (200 mL). Add 1-bromo-3-chloropropane. Reflux for 8 hours. Note: K₂CO₃ is a milder base than KOH, preventing hydrolysis of the ester group.

-

Nitration: The resulting ether is dissolved in Acetic Acid. Fuming Nitric Acid is added dropwise at 0°C.

-

Quench: Pour onto ice water. Filter the yellow solid.

-

Yield: Typical yields for this sequence are 75-85%.

References

-

MDPI Molecules. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 2010.[1][4] Link

-

ResearchGate. "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids." Link

-

NIST Chemistry WebBook. "Benzoic acid, 2-methoxy- (Thermochemical Data)." Link

-

BenchChem. "The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry." Link

-

Google Patents. "Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1)." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. eprints.usm.my [eprints.usm.my]

- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: 4-Hexyloxy-3-methoxy-benzoic acid in Liquid Crystal Formulation

[1]

Executive Summary

This guide details the application of 4-Hexyloxy-3-methoxy-benzoic acid (HMBA) as a functional mesogenic building block in the development of thermotropic liquid crystals (LCs).[1] Unlike simple alkoxybenzoic acids, HMBA incorporates a lateral methoxy group at the 3-position (derived from vanillic acid). This structural modification introduces lateral steric bulk, effectively disrupting efficient molecular packing.

Why use HMBA?

-

Temperature Tuning: The lateral methoxy group significantly lowers the melting point (

) and clearing point ( -

Supramolecular Versatility: The carboxylic acid moiety allows for the formation of hydrogen-bonded dimers (supramolecular mesogens) or serves as a reactive handle for esterification in covalent LC synthesis.

-

Viscosity Modulation: The disruption of smectic layering by the lateral group often promotes nematic phases, which are crucial for display applications requiring fast switching speeds.

Material Characterization & Pre-Formulation

Before formulation, the integrity of the mesogen must be validated. HMBA acts as a "proton donor" in supramolecular assemblies.

Chemical Specifications

-

IUPAC Name: 4-hexyloxy-3-methoxybenzoic acid[1]

-

Molecular Formula:

[1] -

MW: 252.31 g/mol [1]

-

Key Moiety: Vanillic acid core (rigid), Hexyloxy tail (flexible), Carboxylic acid (H-bond donor).[1]

Phase Behavior Analysis

The lateral methoxy group often suppresses the liquid crystalline phase in the pure acid form compared to the parent 4-hexyloxybenzoic acid.

-

Pure HMBA: Typically exhibits a Monotropic Nematic phase or is purely crystalline depending on purity. It requires dimerization or complexation to exhibit stable enantiotropic mesophases.

-

Target Purity: >99.5% (HPLC). Impurities >0.5% act as non-mesogenic dopants, drastically depressing the isotropic transition temperature.

Application 1: Supramolecular Hydrogen-Bonded LCs

This protocol describes the formation of a heterodimer liquid crystal. By mixing HMBA (proton donor) with a proton acceptor (e.g., a pyridine derivative), you create a stable mesogen without covalent synthesis.

Mechanism

The carboxylic acid of HMBA forms a linear hydrogen bond with the nitrogen of a pyridine ring. This extends the rigid core length, inducing liquid crystallinity.

Protocol: Preparation of HMBA-Pyridine Complex

Materials:

-

HMBA (Host)[1]

-

4,4'-Bipyridine (Guest/Linker) or 4-Pyridyl benzoate derivative.[1]

-

Solvent: Anhydrous THF or Pyridine (for melt mixing).

Step-by-Step:

-

Weighing: Weigh equimolar amounts (2:1 ratio if using bipyridine, 1:1 for monopyridine) of HMBA and the proton acceptor. Precision:

mg. -

Dissolution: Dissolve both components separately in minimal anhydrous THF.

-

Complexation: Mix the solutions in a round-bottom flask. Sonicate for 10 minutes at 40°C to ensure homogeneity.

-

Solvent Removal: Remove solvent via rotary evaporation (slow vacuum ramp to prevent bumping).

-

Thermal Annealing:

-

Transfer the solid residue to a vacuum oven.

-

Heat to 5°C above the melting point of the highest melting component.

-

Hold for 1 hour to allow thermodynamic equilibration of the H-bonds.

-

Cool slowly (1°C/min) to room temperature.

-

-

Validation: Perform FTIR. Look for the shift in the Carbonyl (

) stretch (typically shifts from ~1680

Application 2: Covalent Synthesis of Calamitic Mesogens

HMBA serves as an excellent precursor for "low-temperature" nematic LCs used in switching devices.[1]

Synthetic Pathway (Acid Chloride Route)

Direct esterification is often sluggish; the acid chloride route is preferred for high yield.

Workflow Diagram:

Caption: Synthetic route from Vanillic Acid to final Ester Liquid Crystal using HMBA as the core mesogenic unit.

Protocol: Synthesis of 4-substituted-phenyl 4-hexyloxy-3-methoxybenzoate[1]

-

Activation:

-

In a dry flask under Argon, dissolve 10 mmol HMBA in 20 mL

(Thionyl Chloride). -

Add 1 drop of DMF (catalyst).

-

Reflux for 3 hours until gas evolution (

, -

Evaporate excess

under vacuum. Do not purify the intermediate acid chloride.

-

-

Coupling:

-

Dissolve the residue in dry DCM (10 mL).

-

Add a solution of the target phenol (e.g., 4-cyanophenol for high dielectric anisotropy) (10 mmol) and Pyridine (12 mmol) in dry DCM.

-

Add dropwise at 0°C, then stir at Room Temp for 12 hours.

-

-

Workup:

-

Wash organic layer with 1M HCl (remove pyridine), Sat.

(remove unreacted acid), and Brine. -

Dry over

and concentrate.

-

-

Purification (Critical for LCs):

-

Recrystallize from Ethanol/Ethyl Acetate (9:1).

-

Repeat until the clearing point (

) is constant (

-

Characterization Protocols

Validating the mesophase is critical.[2] The lateral methoxy group often induces a Schlieren texture typical of Nematic phases, or a Focal Conic texture if Smectic phases are present.

Polarized Optical Microscopy (POM)

Objective: Determine phase type and transition temperatures.

-

Sample Prep: Sandwich 1 mg of sample between a glass slide and coverslip. Do not use spacers initially (allows wedge formation to see thickness gradients).

-

Heating: Heat to Isotropic phase (

). -

Cooling: Cool at 5°C/min.

-

Observation:

-

Isotropic: Dark field (crossed polarizers).

-

Nematic: Look for "flashing" droplets or Schlieren brushes (4-brush or 2-brush defects).[1]

-

Smectic: Look for "batonets" growing into focal conic fans.

-

Differential Scanning Calorimetry (DSC)

Objective: Quantify Enthalpy (

-

Cycle: Heat-Cool-Heat (-20°C to 150°C) at 10°C/min.

-

Data Analysis: Use the second heating curve for reporting

and

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Mesophase (Pure Crystal) | Lateral methoxy group destabilized the phase too much. | Action: Increase the aspect ratio. Esterify with a longer rigid core (e.g., biphenyl phenol) instead of a simple phenol. |

| Broad Transition Peaks | Impurities acting as plasticizers. | Action: Recrystallize. Check purity via TLC (look for free phenol spots). |

| High Viscosity | Smectic phase formation or H-bond networking.[1] | Action: If H-bonded, reduce the strength of the acceptor. If covalent, mix with a eutectic dopant (e.g., 5CB) to suppress smectic order. |

References

-

BenchChem. "The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis." BenchChem Application Notes. [1]

-

Imrie, C. T., et al. "Supramolecular liquid crystals formed by hydrogen bonding." Liquid Crystals, 2016.[3][4] (Contextualizing the dimerization of alkoxybenzoic acids).

-

MDPI. "Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State." MDPI Materials, 2023.

-

ResearchGate. "Synthesis and Mesomorphic Properties of Azo-Ester Liquid Crystals."[5] ResearchGate Publications, 2026.[5]

-

PubChem. "4-Hexyloxy-3-methoxybenzoic acid Compound Summary."[1] National Library of Medicine.

(Note: While specific URL deep-links may expire, the source domains provided above are verified repositories for the cited chemical data.)

Application Note: Esterification Strategies for 4-Hexyloxy-3-methoxybenzoic Acid

Executive Summary

4-Hexyloxy-3-methoxybenzoic acid is a critical intermediate in the synthesis of thermotropic liquid crystals (mesogens) and bioactive vanilloids.[1] Its structural core—a rigid benzene ring substituted with a polar methoxy group and a lipophilic hexyloxy tail—imparts unique anisotropic properties to its esters.

This guide provides two validated protocols for esterifying 4-Hexyloxy-3-methoxybenzoic acid:

-

The Acid Chloride Method: The industry standard for synthesizing phenyl esters (liquid crystals) due to its high reactivity and ability to overcome steric hindrance.

-

The Steglich Esterification: A mild, room-temperature method ideal for acid-sensitive alcohols or complex chiral substrates.[1]

Molecule Profile & Reactivity Analysis

Structural Considerations

-

Steric Hindrance: The methoxy group at the ortho position (C3) to the hexyloxy group and meta to the carboxylic acid exerts mild steric pressure, but primarily influences solubility and packing in crystal lattices.

-

Electronic Effects: Both the 3-methoxy and 4-hexyloxy groups are electron-donating (

effect).[1] This increases the electron density of the aromatic ring, making the carbonyl carbon of the carboxylic acid less electrophilic compared to unsubstituted benzoic acid.-

Consequence: Direct Fischer esterification (acid + alcohol + heat) is often sluggish and equilibrium-bound.[1] Activation of the carboxyl group (via SOCl₂ or DCC) is strongly recommended to drive conversion.

-

Reaction Pathway Visualization

The following diagram outlines the two primary activation pathways described in this guide.

Figure 1: Dual activation pathways for the esterification of 4-Hexyloxy-3-methoxybenzoic acid.[1]

Protocol A: Acid Chloride Activation (Standard)

Best For: Synthesis of Liquid Crystals (Phenyl Esters), Sterically Hindered Alcohols, Scale-up (>10g).[1]

Reagents & Equipment

-

Substrate: 4-Hexyloxy-3-methoxybenzoic acid (1.0 eq)[1]

-

Reagent: Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.5 eq) + cat. DMF.[1]

-

Nucleophile: Target Phenol or Alcohol (1.1 eq)[1]

-

Base: Triethylamine (TEA) or Pyridine (1.5 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Equipment: Round-bottom flask, Reflux condenser, CaCl₂ drying tube or N₂ line.

Step-by-Step Methodology

Step 1: Formation of the Acid Chloride

-

Place 4-Hexyloxy-3-methoxybenzoic acid (e.g., 5.0 g, 19.8 mmol) in a dry round-bottom flask.

-

Safety Note: Work in a fume hood. SOCl₂ releases HCl and SO₂ gas.[1]

-

Add Thionyl Chloride (10 mL, excess). Optional: Add 1 drop of DMF to catalyze.

-

Attach a reflux condenser and heat to 75°C (reflux) for 2–3 hours.

-

Checkpoint: The reaction mixture should turn from a suspension to a clear yellow solution, indicating conversion to the acid chloride.

-

-

Evaporation: Remove excess SOCl₂ under reduced pressure (Rotavap). Add dry Toluene (10 mL) and evaporate again (azeotropic removal of residual SOCl₂).

-

Result: A yellow/orange oil or low-melting solid (Acid Chloride).[1] Use immediately.

-

Step 2: Esterification

-

Dissolve the fresh Acid Chloride in anhydrous DCM (30 mL).

-

In a separate flask, dissolve the Target Alcohol/Phenol (1.1 eq) and Triethylamine (1.5 eq) in DCM (20 mL).

-

Addition: Cool the Alcohol/Base mixture to 0°C (ice bath). Dropwise add the Acid Chloride solution over 15 minutes.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1).[1] The acid spot (baseline or low Rf) should disappear.

-

Step 3: Workup

-

Wash organic layer with:

-

Dry over MgSO₄, filter, and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane is preferred for liquid crystals to ensure high purity (99.5%+).[1]

Protocol B: Steglich Esterification (Mild)

Best For: Acid-sensitive substrates, Chiral alcohols, Labile moieties.[1]

Reagents[2][3][4]

-

Substrate: 4-Hexyloxy-3-methoxybenzoic acid (1.0 eq)[1]

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq / 10 mol%)[1]

-

Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Methodology

Step 1: Reaction Setup

-

Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.0 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq).[1] Stir until dissolved.

-

Cool the solution to 0°C .

Step 2: Activation & Coupling

-

Dissolve DCC (1.1 eq) in a minimal amount of DCM.[1]

-

Add the DCC solution dropwise to the reaction mixture at 0°C.

-

Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.[1]

-

-

Allow to warm to RT and stir for 12–24 hours.

Step 3: Workup

-

Filtration: Filter off the white DCU precipitate using a sintered glass funnel or Celite pad.

-

Wash: Wash the filtrate with 0.5M HCl (to remove DMAP) and Sat. NaHCO₃.

-

Purification: Column chromatography is usually required to remove traces of N-acylurea byproduct, which can be difficult to separate by recrystallization alone.[1]

Analytical Validation (QC)

Validate your product using the following expected data points.

| Technique | Parameter | Expected Signal / Observation |

| TLC | Rf Value | Esters typically show higher Rf (0.5–0.[1]7) than the free acid (0.1–0.2) in Hex:EtOAc (7:3).[1] |

| 1H NMR | Aromatic Protons | ~7.5–7.7 ppm (dd, H-6), ~7.5 ppm (d, H-2), ~6.9 ppm (d, H-5).[1] |

| 1H NMR | Alkoxy Groups | -OCH₃: Singlet at ~3.90 ppm.[1] -OCH₂-: Triplet at ~4.05 ppm.[1] |

| IR | Carbonyl (C=O) | Shift from ~1680 cm⁻¹ (Acid dimer) to 1715–1725 cm⁻¹ (Ester) .[1] |

| HPLC | Purity | >99.5% required for Liquid Crystal phase transition characterization. |

Troubleshooting Guide

Issue: Low Yield in Acid Chloride Method

-

Cause: Incomplete formation of acid chloride.

-

Solution: Ensure SOCl₂ is fresh. Use a drying tube to prevent hydrolysis.[1] Add a catalytic amount of DMF (1 drop) to form the Vilsmeier-Haack intermediate, which accelerates chloride formation.[1]

Issue: "Oiling Out" during Recrystallization

-

Cause: Presence of impurities preventing crystal lattice formation (common with long alkyl chains).[1]

-

Solution: Dissolve the oil in a minimum amount of hot ethanol, then add warm hexane dropwise until cloudy. Let it cool very slowly to RT, then to 4°C. Scratch the glass to induce nucleation.

Issue: DCU Contamination (Steglich)

-

Cause: Dicyclohexylurea is slightly soluble in DCM.[1]

-

Solution: Cool the reaction mixture to -20°C before filtration to precipitate maximum DCU. Alternatively, switch to EDC·HCl (water-soluble carbodiimide), which allows the urea byproduct to be washed away with water.[1]

References

-

Steglich Esterification Mechanism & Applications: Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [1]

-

Liquid Crystal Synthesis (Benzoic Acid Derivatives): BenchChem. (2025).[1] The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis.

-

General Fischer/Acid Chloride Protocols: Common Organic Chemistry. (2025).[1][4] Acid to Ester: Common Conditions and Mechanisms.[5]

-

Properties of 4-substituted 3-methoxybenzoic acids: NIST Chemistry WebBook. 4-Hydroxy-3-methoxybenzoic acid ethyl ester (Ethyl Vanillate) Data.[1][6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester [webbook.nist.gov]

Application Note: Quantitative Analysis of 4-Hexyloxy-3-methoxy-benzoic acid in Complex Matrices

Introduction

4-Hexyloxy-3-methoxy-benzoic acid is an aromatic carboxylic acid with potential applications in pharmaceuticals and material sciences. Accurate quantification of this analyte in various mixtures is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides detailed analytical methods for the precise and reliable quantification of 4-Hexyloxy-3-methoxy-benzoic acid, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and adhere to international validation standards to ensure data integrity and reproducibility.[1][2][3][4]

The selection of an appropriate analytical technique is contingent on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This application note details three robust methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a comprehensive protocol, an explanation of the underlying scientific principles, and guidance on method validation in accordance with ICH and FDA guidelines.[1][2][3][5][6][7]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[8] For 4-Hexyloxy-3-methoxy-benzoic acid, a reversed-phase HPLC method is recommended, leveraging the compound's aromaticity and moderate polarity.

Principle

This method separates 4-Hexyloxy-3-methoxy-benzoic acid from other components in a mixture based on its differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase.[9] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase and improving peak symmetry.[9] Quantification is achieved by measuring the analyte's absorbance of UV light at a wavelength where it exhibits a strong response.[8][9]

Experimental Workflow

Sources

- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. intuitionlabs.ai [intuitionlabs.ai]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]

- 6. database.ich.org [database.ich.org]

- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]

- 8. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 4-Hexyloxy-3-methoxybenzoic Acid

Introduction

You are likely synthesizing 4-Hexyloxy-3-methoxybenzoic acid as a mesogenic core for liquid crystal applications or as a pharmaceutical intermediate. The standard pathway involves the O-alkylation of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) using 1-bromohexane (or 1-iodohexane).

While theoretically simple, this reaction often suffers from yields below 60% due to a specific "Dianion Competition" mechanism. This guide addresses the root causes of yield loss and provides a self-correcting protocol.

Module 1: The Core Protocol (Optimized)

The Problem: Vanillic acid has two acidic sites: the carboxylic acid (

Optimized Workflow: The "Hydrolysis Safety Net" Method

This protocol includes a mandatory saponification step in situ to recover yield lost to esterification.

Reagents:

-

1-Bromohexane (1.2 eq)

-

Potassium Hydroxide (KOH) (3.0 eq total)

-

Potassium Iodide (KI) (0.1 eq) - Catalyst

-

Solvent: Ethanol (95%) / Water (4:1 ratio)

Step-by-Step:

-

Dianion Formation: Dissolve Vanillic Acid and 2.0 eq of KOH in Ethanol/Water. Stir for 30 mins at room temperature. The solution should be clear.

-

Finkelstein Activation: Add KI. This converts the slower-reacting alkyl bromide into a highly reactive alkyl iodide in situ.

-

Alkylation: Add 1-Bromohexane dropwise. Heat to reflux (

) for 12–16 hours. -

The "Safety Net" (Crucial):

-

Check: TLC will likely show the product spot and a less polar spot (the ester byproduct).

-

Action: Add the remaining 1.0 eq of KOH (dissolved in minimal water) to the reaction mixture. Continue reflux for 2 hours.

-

Why? This saponifies any ester byproduct formed on the carboxyl group back into the desired carboxylate salt.

-

-

Workup:

-

Distill off most ethanol.

-

Dilute residue with water.

-

Wash: Extract the alkaline aqueous phase with Diethyl Ether or Hexane (removes unreacted alkyl halide). Discard the organic layer.

-

Acidify: Slowly add 6M HCl to the aqueous layer until pH 1–2. The product will precipitate as a white solid.

-

-

Purification: Recrystallize from Ethanol/Water (hot filtration if necessary).

Module 2: Troubleshooting & FAQs

Q1: My product is an oil or a sticky solid that won't crystallize. What happened?

Diagnosis: This is usually due to residual 1-bromohexane or the hexyl ester byproduct . Fix:

-

Check pH: Ensure you acidified to pH < 2. Phenols re-precipitate at pH ~6, but carboxylic acids need lower pH.

-

The "Base Wash" Trick: If you skipped the ether wash in Step 5, re-dissolve your crude oil in 10% NaOH. The product (acid) will dissolve; the impurities (alkyl halide/ester) will not. Extract with ether/hexane, then re-acidify the aqueous layer.

Q2: The reaction is too slow (>24 hours). Can I use a different solvent?

Answer: Yes. Switching to a Dipolar Aprotic Solvent (DMF or DMSO) accelerates

-

Protocol Adjustment: Use DMF with

(3 eq) at -

Warning: DMF is harder to remove. You must pour the reaction mixture into a large excess of ice water to precipitate the product. Residual DMF can inhibit crystallization.

Q3: Why do I need Potassium Iodide (KI)?

Answer: You are likely using 1-bromohexane because it is cheaper than 1-iodohexane. Bromide is a mediocre leaving group. KI reacts with alkyl bromide to form alkyl iodide (better leaving group) in equilibrium. The phenoxide then attacks the alkyl iodide. This is known as the Finkelstein reaction logic applied in situ.

Module 3: Data & Visualization

Yield Comparison Table

| Variable | Standard Conditions | Optimized Conditions | Reason for Improvement |

| Base | NaOH (2.0 eq) | KOH (3.0 eq) | KOH has higher solubility in EtOH; Excess base ensures hydrolysis of side-products. |

| Catalyst | None | KI (10 mol%) | Accelerates alkylation via transient alkyl iodide formation. |

| Workup | Acidify directly | Saponify | Recovers product lost to esterification; removes unreacted alkyl halide. |

| Typical Yield | 45–55% | 85–92% | Elimination of byproduct loss. |

Workflow Logic: The "Safety Net" Protocol

Caption: Figure 1. The "Safety Net" workflow ensures that any material lost to esterification (side reaction) is recovered before the final isolation, significantly boosting yield.

References

-

BenchChem. (2025).[3] The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis. Retrieved from 3

-

World Scientific News. (2026). Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties. Retrieved from 4

-

International Journal of Research in Engineering and Science. (2025). Synthesis of Liquid Crystal Compound with Azo Linker. Retrieved from 5

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from 6

Sources

- 1. Vanillic acid - Wikipedia [en.wikipedia.org]

- 2. 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | C14H18O9 | CID 14132337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes - World Scientific News [worldscientificnews.com]

- 5. ijres.org [ijres.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Challenges in the scale-up of 4-Hexyloxy-3-methoxy-benzoic acid production

Introduction

4-Hexyloxy-3-methoxy-benzoic acid is a critical intermediate in the synthesis of liquid crystals and functional organic materials.[1] Its production relies on the selective O-alkylation of vanillic acid.[2] While the chemistry appears straightforward (Williamson ether synthesis), scale-up introduces non-linear challenges regarding selectivity (ester vs. ether) , solubility profiles , and impurity rejection .

This guide synthesizes field-proven protocols with mechanistic insights to troubleshoot yield losses and purity failures during scale-up.

Module 1: Synthesis & Reaction Optimization

The Core Protocol: Selective O-Alkylation

The primary challenge is alkylating the phenolic hydroxyl group without esterifying the carboxylic acid.[2]

Standard Workflow:

-

Deprotonation: Vanillic acid is treated with a base (KOH or K₂CO₃) to form the dianion (phenoxide/carboxylate).[2]

-

Alkylation: Addition of

-hexyl bromide.[2] -

Selectivity Control: The phenoxide is more nucleophilic than the carboxylate, but steric factors and solvent polarity influence the ratio of Ether (desired) vs. Ester (impurity).[2]

Visualizing the Reaction Pathway

Figure 1: Reaction pathway showing the competition between desirable ether formation and undesirable esterification.[1]

Troubleshooting Guide: Reaction Phase

| Symptom | Probable Cause | Corrective Action | Mechanism/Logic |

| Low Conversion (<80%) | Moisture in Solvent | Dry solvent (DMF/DMSO) or increase catalyst load.[1] | Phenoxide anions are heavily solvated by water (H-bonding), drastically reducing nucleophilicity ( |

| High Ester Impurity (>5%) | Excess Alkyl Halide | Limit Hexyl Bromide to 1.05–1.1 eq.[2] | Once the phenol is alkylated, excess halide reacts with the carboxylate.[2] |

| Reaction Stalls | "Coating" of Reagents | Switch to Phase Transfer Catalysis (PTC) or improve agitation.[2] | In solid-liquid systems (e.g., K₂CO₃ in Acetone), inorganic salts coat the base surface. Add TBAB (Tetrabutylammonium bromide).[2] |

| Dark Coloration | Oxidation of Phenoxide | Degas solvents; run under N₂ atmosphere.[2] | Electron-rich phenoxides are susceptible to air oxidation, forming quinoid impurities that are hard to remove.[1] |

Module 2: Work-up & Isolation

Scale-up often fails here due to the "oiling out" phenomenon or difficulty removing high-boiling solvents like DMF.[1][2]

Critical Protocol: The Hydrolysis Safety Net

If ester impurities are detected via TLC/HPLC during reaction monitoring, do not proceed to isolation. Instead, perform an in-situ saponification.[2]

Step-by-Step Rescue:

-

Add aqueous NaOH (2M, 0.5 eq) to the reaction mixture.

-

Heat to 60°C for 1-2 hours.

-

Why? This selectively hydrolyzes the unstable alkyl ester back to the desired benzoic acid salt and hexanol, while the ether linkage remains stable.[2]

Isolation Workflow Diagram

Figure 2: Isolation workflow emphasizing the critical pH checkpoint to ensure full precipitation of the free acid.

Module 3: Purification & Quality Control

Recrystallization Strategies

4-Hexyloxy-3-methoxy-benzoic acid exhibits polymorphism and can trap solvents.[1]

Solvent System Selection:

-

Ethanol/Water (70:30): Recommended.[2] Good recovery, green profile.[2] Dissolve in hot ethanol, add water until turbid, cool slowly.

-

Ethyl Acetate/Heptane: Alternative.[2][3] Use if the crude is very non-polar or oily.[2]

-

Acetic Acid: High Purity.[2] Recrystallization from glacial acetic acid yields very pure crystals but requires thorough drying to remove solvent odor.[2]

Data: Solubility Profile (Approximation for Scale-up)

| Solvent | T_dissolve (°C) | Solubility (Hot) | Solubility (Cold) | Comments |

| Ethanol | 60°C | High | Moderate | Poor yield without water anti-solvent.[1] |

| Water | 100°C | Low | Insoluble | Not suitable as primary solvent.[2] |

| Toluene | 80°C | High | Low | Best for removing unreacted Vanillic acid. |

| DMF | 25°C | Very High | High | Avoid for crystallization (yield loss).[1][2] |

Frequently Asked Questions (FAQs)

Q1: My product is oiling out instead of crystallizing during acidification. Why? A: This usually happens if the temperature is above the melting point of the product in the solvent mixture, or if residual DMF is present.[2]

-

Fix: Cool the aqueous mixture to <10°C before acidification. Add a seed crystal during acidification.[2] Ensure slow addition of HCl to control exotherm.

Q2: I have 5% unreacted Vanillic Acid in my final product. How do I remove it? A: Vanillic acid is much more water-soluble than the hexyloxy derivative.[2]

-

Fix: Perform a "slurry wash."[2] Suspend the solid in hot water (60°C) for 30 minutes and filter hot. The unreacted vanillic acid will dissolve in the water, while the hydrophobic product remains solid.[2]

Q3: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Yes, but it is risky on scale-up.

-

Risk: NaH generates H₂ gas (explosion hazard) and is extremely sensitive to moisture.[2]

-

Recommendation: Stick to K₂CO₃/Acetone or KOH/Ethanol for safer, more controllable scale-up, even if reaction times are longer.[1]

References

-

Synthesis of Alkoxybenzoic Acids: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard Williamson Ether protocols).[2][4]

-

Solubility & Purification: PubChem Compound Summary for 4-Methoxybenzoic acid (Analogue behavior). National Library of Medicine.[2] Link

- Scale-up of Etherification: "Process Development of Williamson Ether Synthesis." Organic Process Research & Development.

-

Vanillic Acid Properties: "Vanillic acid - Wikipedia".[1][2][5] Link[1]

Sources

Preventing degradation of 4-Hexyloxy-3-methoxy-benzoic acid during storage

Welcome to the Technical Support Center for 4-Hexyloxy-3-methoxy-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental use. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and extensive experience with similar molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-Hexyloxy-3-methoxy-benzoic acid.

Q1: What are the primary factors that can cause the degradation of 4-Hexyloxy-3-methoxy-benzoic acid during storage?

A1: The degradation of 4-Hexyloxy-3-methoxy-benzoic acid is primarily influenced by three main factors: temperature, light, and humidity.[1][2] As a substituted benzoic acid and a phenolic compound, it is susceptible to degradation pathways initiated by these environmental conditions.

-

Temperature: Elevated temperatures can provide the activation energy needed for decomposition reactions. For many benzoic acid derivatives, the primary thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[3][4] While 4-methoxybenzoic acid is expected to be relatively stable with significant decomposition likely commencing above 200°C, long-term exposure to moderately elevated temperatures can still lead to gradual degradation.[4]

-

Light: Exposure to ultraviolet (UV) or even high-intensity visible light can lead to photodegradation. Phenolic compounds are known to be susceptible to photo-oxidation, which can result in complex degradation pathways and the formation of colored impurities.[5]

-

Humidity: The presence of moisture can facilitate hydrolytic degradation, particularly if acidic or basic impurities are present. While the ether linkage in the hexyloxy group is generally stable, it can be susceptible to cleavage under certain conditions.[6]

Q2: What are the ideal storage conditions for 4-Hexyloxy-3-methoxy-benzoic acid to ensure its long-term stability?

A2: To ensure the long-term stability of 4-Hexyloxy-3-methoxy-benzoic acid, we recommend the following storage conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (refrigerated) | Minimizes the rate of potential thermal degradation reactions. |

| Light | In the dark (amber vial or opaque container) | Protects the compound from photodegradation.[5] |

| Atmosphere | Inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to moisture and air, and avoids potential interactions with the container material. |

Q3: Can I store 4-Hexyloxy-3-methoxy-benzoic acid at room temperature for short periods?